molecular formula C15H12N2O2 B11862602 Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate

Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate

Cat. No.: B11862602
M. Wt: 252.27 g/mol
InChI Key: VPRKKGOJEFYRBG-UHFFFAOYSA-N
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Description

Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate is a heterocyclic compound that belongs to the class of isoquinolines and pyrroles. It is characterized by its molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol

Preparation Methods

The synthesis of Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate typically involves the condensation of isoquinoline derivatives with pyrrole carboxylates. One common method includes the reaction of isoquinoline-4-carboxaldehyde with pyrrole-3-carboxylic acid in the presence of a suitable catalyst and solvent . The reaction conditions often require refluxing the mixture in an organic solvent such as toluene or ethanol, followed by purification through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined isoquinoline and pyrrole structure, which provides a versatile platform for chemical modifications and applications.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H12N2O2/c18-15(12-5-6-16-8-12)19-10-13-9-17-7-11-3-1-2-4-14(11)13/h1-9,16H,10H2

InChI Key

VPRKKGOJEFYRBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2COC(=O)C3=CNC=C3

Origin of Product

United States

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